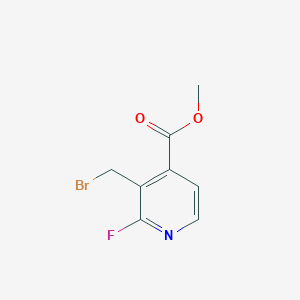

Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate

Description

Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromomethyl group, a fluorine atom, and a carboxylate ester group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-3-11-7(10)6(5)4-9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCQRUZYQAFRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-(bromomethyl)-2-fluoropyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.

Oxidation: Products include carboxylic acids and other oxidized compounds.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Synthetic Chemistry

a. Nucleophilic Substitution Reactions

The bromine atom in methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate is highly reactive and can undergo nucleophilic substitution reactions. This property is exploited to introduce diverse functional groups, enhancing the compound's utility in synthesizing more complex molecules. For instance, nucleophiles such as amines or alcohols can replace the bromine atom, leading to new derivatives with potential biological activity .

b. Late-Stage Functionalization

The compound can be utilized in late-stage functionalization processes, where it serves as a precursor for introducing various substituents into existing drug scaffolds. This approach is particularly valuable in medicinal chemistry, where modifying lead compounds can improve their pharmacological profiles. The ability to perform mild nucleophilic aromatic substitutions allows for the integration of sensitive functional groups without compromising the integrity of the core structure .

Medicinal Chemistry

a. Development of Anticancer Agents

Research indicates that derivatives of this compound exhibit potential anticancer properties. The fluoropyridine moiety is often found in compounds that target specific cancer pathways, making it a suitable candidate for further modifications aimed at enhancing efficacy against tumor cells .

b. Inhibitors of Protein Interactions

The compound's ability to interact with protein targets makes it a valuable scaffold for developing inhibitors that can disrupt protein-protein interactions crucial in various diseases, including cancer and inflammation. The incorporation of the bromomethyl group enhances its binding affinity to target proteins by forming covalent bonds under certain conditions .

Material Science

a. Synthesis of Functional Polymers

this compound can be employed in the synthesis of functionalized polymers through radical polymerization techniques. The presence of both bromine and fluorine atoms allows for the creation of polymers with tailored properties, such as enhanced thermal stability and chemical resistance, which are essential for applications in coatings and adhesives .

b. Heterocyclic Chemistry

The compound serves as a building block for synthesizing various heterocyclic compounds, which are integral to many pharmaceuticals and agrochemicals. Its participation in cross-coupling reactions enables the formation of complex heterocycles that exhibit diverse biological activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interaction with enzymes and receptors. The carboxylate ester group can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(bromomethyl)benzoate: Similar in structure but lacks the fluorine atom and pyridine ring.

Methyl 4-(bromomethyl)-3-methoxybenzoate: Contains a methoxy group instead of a fluorine atom.

Methyl 2-bromobenzoate: Lacks the bromomethyl group and pyridine ring.

Uniqueness

Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate is unique due to the presence of both a bromomethyl group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Biological Activity

Methyl 3-(bromomethyl)-2-fluoropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromomethyl group and a fluorine atom , which enhance its reactivity and biological interactions. The structural formula can be represented as follows:

The biological activity of this compound primarily arises from its ability to interact with various biological targets. Key mechanisms include:

- Covalent Bond Formation : The bromomethyl group can react with nucleophiles in proteins or enzymes, potentially leading to inhibition or modulation of their activity.

- Increased Lipophilicity : The presence of the fluorine atom enhances the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. The interaction between the bromomethyl and pyridine groups enhances its efficacy against microbial resistance mechanisms .

-

Enzyme Inhibition :

- The compound has been identified as a precursor in the synthesis of bioactive molecules and enzyme inhibitors. Its ability to form covalent bonds with nucleophilic sites in enzymes suggests potential applications in drug development targeting specific enzymatic pathways .

-

Neuropharmacological Applications :

- Similar compounds have been studied for their roles as modulators for receptors involved in neurological pathways. This compound may influence synaptic transmission and neuroprotection through its interaction with metabotropic glutamate receptors .

-

Anticancer Potential :

- Preliminary research indicates that this compound may inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. Further studies are required to elucidate the specific mechanisms involved .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate | Chloromethyl group, fluorine | Enzyme inhibitors, neuropharmacological |

| Methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate | Bromomethyl group, chloropyridine | Antimicrobial, enzyme inhibition |

Case Studies and Research Findings

- A study highlighted the synthesis and biological evaluation of derivatives of this compound, demonstrating significant antimicrobial activity against resistant bacterial strains .

- Another investigation focused on the compound's potential as an anticancer agent, showing promising results in inhibiting cell proliferation in vitro .

Q & A

Q. Optimization Strategies :

- Catalyst Loading : Vary AIBN concentrations (0.5–2.0 mol%) to balance radical initiation efficiency and side reactions.

- Solvent Selection : Use DCM or THF for bromomethylation; THF improves solubility but may require lower temperatures to avoid decomposition.

- Reaction Monitoring : Track progress via TLC (silica gel, hexane/EtOAc 7:3) or HPLC (C18 column, acetonitrile/water gradient).

Q. Table 1: Yield Optimization Under Different Conditions

| Catalyst (mol% AIBN) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1.0 | DCM | 60 | 72 |

| 1.5 | THF | 70 | 68 |

| 2.0 | DCM | 80 | 65 |

Q. Methodological Answer :

- NMR Analysis :

- ¹H NMR (CDCl₃): Expect peaks for the methyl ester (δ 3.9–4.1 ppm), bromomethyl (δ 4.3–4.5 ppm), and fluorine-induced deshielding of adjacent protons (δ 8.1–8.3 ppm for pyridine-H).

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and quaternary carbons adjacent to fluorine/bromine.

- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile (70:30 to 30:70 gradient) to assess purity (>95%) and detect [M+H]⁺ ions (expected m/z ~262).

Q. Table 2: Key NMR Peaks for Structural Confirmation

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| COOCH₃ | 3.95 (s, 3H) | 52.5, 167.2 |

| CH₂Br | 4.42 (s, 2H) | 32.8 |

| Pyridine-H (C5) | 8.25 (d, J=5 Hz) | 148.1 |

Q. Methodological Answer :

- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to avoid hydrolysis of the bromomethyl group or ester.

- Decomposition Risks :

- Hydrolysis : Bromomethyl groups degrade in humid conditions; use molecular sieves in storage.

- Light Sensitivity : Protect from UV light to prevent radical-mediated decomposition.

- Waste Management : Follow protocols for halogenated waste (), including neutralization with NaHCO₃ before disposal .

Advanced: How can researchers analyze and resolve contradictions in NMR data when synthesizing derivatives of this compound?

Methodological Answer :

Contradictions (e.g., unexpected splitting or shifts) often arise from:

Rotamerism : Bromomethyl groups can cause slow rotation, splitting peaks in ¹H NMR. Use variable-temperature NMR (VT-NMR) at 25–50°C to coalesce signals.

Residual Solvents : CDCl₃ may contain traces of DCM; re-purify the compound or use DMSO-d₆ for analysis.

Diastereomers : If chirality is introduced, employ chiral HPLC (e.g., Chiralpak AD-H column) or Mosher’s ester derivatization.

Q. Methodological Answer :

- HPLC-DAD/ELSD : Use a gradient method (5–95% acetonitrile in 20 min) to separate impurities. Common by-products include:

- Debrominated analog : Methyl 3-methyl-2-fluoropyridine-4-carboxylate (retention time ~8.2 min).

- Ester Hydrolysis Product : 3-(Bromomethyl)-2-fluoropyridine-4-carboxylic acid (retention time ~10.5 min).

- GC-MS : Detect volatile impurities (e.g., residual solvents or degradation products) with a DB-5MS column.

Q. Table 3: Impurity Profile and Detection Limits

| Impurity | HPLC Retention Time (min) | LOD (ppm) |

|---|---|---|

| Debrominated analog | 8.2 | 50 |

| Hydrolysis product | 10.5 | 100 |

| Unreacted precursor | 12.3 | 20 |

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., bromine/fluorine positions) and assess frontier molecular orbitals (HOMO/LUMO) for reactivity.

- Docking Studies : For medicinal chemistry applications (), dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina to optimize substituent positions .

- QSAR Models : Correlate logP and Hammett constants (σ) with biological activity for agrochemical derivatives.

Q. Table 4: Predicted Reactivity Parameters via DFT

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.8 |

| LUMO (eV) | -1.2 |

| Fukui Electrophilicity | 0.45 (C3) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.